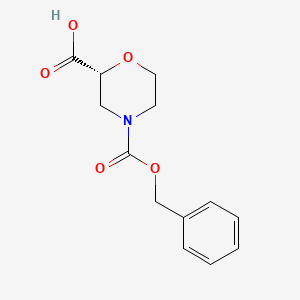

(R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Description

(R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a chiral morpholine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 4-position and a carboxylic acid moiety at the 2-position. This compound is critical in asymmetric synthesis, particularly in peptide and heterocyclic chemistry, where it serves as a building block for introducing stereochemical complexity. Its structure combines the rigidity of the morpholine ring with the versatility of the Cbz group, which is cleavable under hydrogenolytic conditions .

Properties

Molecular Formula |

C13H15NO5 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

(2R)-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 |

InChI Key |

AVQCLRKABAZVMZ-LLVKDONJSA-N |

Isomeric SMILES |

C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic route involves the selective protection of the morpholine nitrogen with a benzyloxycarbonyl group followed by introduction or retention of the carboxylic acid functionality at the 2-position of the morpholine ring. The key steps are:

- Starting material: Morpholine-2-carboxylic acid (or its enantiomerically pure (R)-form)

- Protecting group introduction: Reaction with benzyl chloroformate (Cbz-Cl)

- Reaction conditions: Base-mediated acylation in an organic solvent

Typical Laboratory Synthesis Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Morpholine-2-carboxylic acid + Benzyl chloroformate + Triethylamine | The morpholine nitrogen is protected by reaction with benzyl chloroformate in dichloromethane at room temperature. Triethylamine acts as a base to neutralize HCl formed. | High yield (typically >80%) with mild conditions; reaction monitored by TLC or HPLC |

| 2 | Work-up and purification | The reaction mixture is washed with aqueous layers to remove salts and impurities, then dried and concentrated. Purification is done by recrystallization or chromatography. | Purity >97% achievable; confirmed by HPLC and NMR |

This method is straightforward and widely reported in literature for preparing N-Cbz-protected morpholine derivatives.

Alternative Synthetic Approaches

Direct Acylation: The morpholine nitrogen can be directly acylated with benzyl chloroformate under controlled pH and temperature to avoid overreaction or side products.

Carboxylation via Carbon Dioxide: Some advanced syntheses introduce the carboxylic acid group by carboxylation of morpholine derivatives under basic conditions with CO₂, though this is less common for this specific compound.

Multi-step Synthesis Involving Protected Intermediates: More complex routes involve coupling protected amino acids or hydroxy acids with morpholine derivatives using coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP), followed by deprotection steps. This approach is used when stereochemical purity and functional group compatibility are critical.

Industrial Scale Considerations

While detailed industrial production methods are scarce in public literature, scaling up typically involves:

- Optimization of reaction parameters (temperature, solvent, base equivalents) to maximize yield and minimize impurities.

- Use of continuous flow reactors for better control.

- Purification via crystallization and chromatographic techniques to ensure high purity.

- Implementation of in-process controls such as HPLC for monitoring reaction progress and purity.

Reaction Conditions and Mechanistic Insights

Reaction Conditions Summary

| Parameter | Typical Value | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | Commonly used for good solubility and inertness |

| Base | Triethylamine (TEA) | Neutralizes HCl, facilitates nucleophilic attack |

| Temperature | Room temperature (20-25°C) | Mild conditions prevent side reactions |

| Reaction Time | 1-4 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or flash chromatography | Ensures >97% purity |

Mechanism Overview

The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride ion and forming the carbamate (benzyloxycarbonyl) protected amine. The carboxylic acid group remains intact through the reaction due to mild conditions.

Analytical Characterization of the Product

| Technique | Purpose | Typical Observations/Results |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | >97% purity is standard for research-grade material |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation | Signals corresponding to morpholine ring, benzyloxycarbonyl group, and carboxylic acid |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 265.26 g/mol |

| Optical Rotation or Chiral HPLC | Enantiomeric purity | Confirms (R)-configuration retention |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Cbz Protection | (R)-Morpholine-2-carboxylic acid | Benzyl chloroformate, Triethylamine, CH₂Cl₂ | Room temp, 1-4 h | >80% | Most common, mild, scalable |

| Multi-step Coupling | Protected amino acids + morpholine derivatives | DCC, DMAP, TEA | Various solvents, multiple steps | Variable (up to 90%) | Used for stereochemically complex targets |

| Carboxylation | Morpholine derivatives | CO₂, base | Elevated pressure/temp | Less common | Specialized synthesis |

Research Findings and Literature Insights

- The benzyloxycarbonyl group provides robust protection of the morpholine nitrogen, facilitating subsequent synthetic transformations without affecting the carboxylic acid.

- The reaction is highly selective and occurs under mild conditions, preserving stereochemistry at the 2-position.

- Purification techniques such as recrystallization and chromatography are essential to achieve high purity required for medicinal chemistry applications.

- Advanced synthetic routes involving peptide coupling agents allow for the incorporation of this compound into complex molecules, highlighting its versatility.

- Stability studies recommend storage under dry, inert atmosphere at room temperature to prevent degradation.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The specific mechanism of action for this compound is not well-documented.

- Further research is needed to understand its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid with analogs differing in substituent positions, protecting groups, or functional groups. Data are derived from peer-reviewed catalogs, supplier specifications, and chemical databases.

Table 1: Structural and Functional Comparisons

Key Findings:

Protecting Group Influence: The Cbz group in the target compound offers compatibility with hydrogenolysis, whereas the Boc group (e.g., in 884512-77-0) requires acidic conditions for removal. This distinction makes the Boc analog preferable in acid-tolerant syntheses .

Steric and Electronic Effects :

- Morpholine vs. Piperazine : Piperazine derivatives (e.g., 138812-69-8) exhibit higher basicity due to the additional nitrogen, impacting their interaction with biological targets .

- 5-Oxo substitution (e.g., 106973-36-8) increases electrophilicity at the 3-position, enabling selective modifications absent in the target compound .

Economic and Practical Considerations: The hydrochloride salt of 4-benzyl-2-morpholinecarboxylic acid (135072-15-0) is priced at JPY 14,300/g (2022), reflecting its utility in scalable pharmaceutical processes . Boc-protected derivatives (e.g., 884512-77-0) are costlier (up to $1,584/5g) due to their niche use in high-purity syntheses .

Research Implications

- Synthetic Flexibility : The target compound’s Cbz group allows selective deprotection in multi-step syntheses, whereas analogs like the Boc variant provide stability under basic conditions .

- Biological Relevance : Morpholine derivatives with carboxylic acid groups are pivotal in kinase inhibitor design, with substituent positioning (2- vs. 3-carboxylic) affecting binding affinity .

Q & A

Q. What are the standard synthetic protocols for (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid?

The synthesis involves introducing the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃), followed by cyclization to form the morpholine ring. Chiral resolution is achieved using enantioselective catalysts or chiral auxiliaries. For example, analogous methods for morpholine derivatives employ nucleophilic substitution and acid-catalyzed ring closure .

Q. How is the enantiomeric purity of (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid determined?

Enantiomeric purity is assessed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H), where retention times differentiate enantiomers. Polarimetry corroborates optical activity, with specific rotation values compared to literature standards. Reaction monitoring via TLC or HPLC during synthesis ensures minimal racemization .

Q. What spectroscopic methods confirm the structure and purity of this compound?

- 1H/13C NMR : Identifies proton/carbon environments (e.g., morpholine ring protons at δ 3.5–4.5 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm).

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₃H₁₅NO₅).

- Elemental Analysis : Ensures stoichiometric composition (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How does the benzyloxycarbonyl group influence reactivity in peptide coupling reactions?

The Cbz group acts as an amine-protecting group , preventing undesired side reactions during coupling. Its electron-withdrawing nature enhances electrophilicity at the carboxylic acid, facilitating amide bond formation with amines. The group is selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH), enabling sequential synthesis .

Q. What strategies resolve discrepancies in reported physical properties of morpholine-based carboxylic acids?

Discrepancies in melting points or solubilities are addressed by:

Q. How does the morpholine ring conformation affect biological activity?

The chair conformation of the morpholine ring positions substituents for optimal target interaction. For example, the (R)-configuration aligns the carboxylic acid for hydrogen bonding with enzymatic active sites, as seen in protease inhibitors. Computational modeling (e.g., molecular docking) predicts binding modes, validated by in vitro assays measuring IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address variability in reported yields for this compound’s synthesis?

- Parameter optimization : Adjust reaction temperature, catalyst loading (e.g., Pd/C for hydrogenolysis), or solvent polarity (e.g., DMF vs. THF).

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduction of the Cbz group).

- Scale-up protocols : Pilot studies to refine conditions for reproducibility .

Methodological Recommendations

- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yields.

- Chiral Analysis : Combine chiral HPLC with circular dichroism (CD) for unambiguous stereochemical assignment.

- Stability Testing : Monitor degradation under varying pH/temperature using accelerated stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.